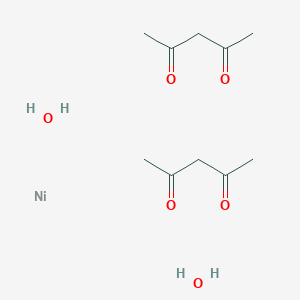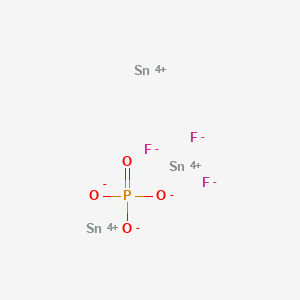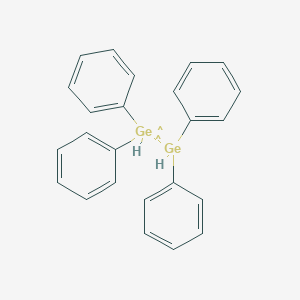![molecular formula C18H18N4O2S2 B227665 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. It is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been studied in detail. It has been found to inhibit the activity of enzymes such as topoisomerase II and DNA polymerase. This leads to the inhibition of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide have been studied in vitro and in vivo. It has been found to induce apoptosis in cancer cells, inhibit fungal and bacterial growth, and have a low toxicity profile. However, further studies are needed to determine its potential side effects and toxicity in humans.
実験室実験の利点と制限
The advantages of using 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide in lab experiments include its high potency, low toxicity, and broad spectrum of activity against cancer cells, fungi, and bacteria. However, its limitations include the need for further studies to determine its potential side effects and toxicity in humans, as well as its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. These include:
1. Further studies on its potential applications in medicine, including its use as an anticancer, antifungal, and antibacterial agent.
2. Investigation of its mechanism of action in more detail, including its interaction with specific enzymes and proteins.
3. Development of more efficient synthesis methods for the compound.
4. In vivo studies to determine its pharmacokinetics and potential side effects in humans.
5. Combination studies with other drugs to determine its potential synergistic effects.
Conclusion:
In conclusion, 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a promising chemical compound that has potential applications in medicine. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its full potential and safety in humans.
合成法
The synthesis of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been reported in several research papers. One of the methods involves the reaction of 4-(4-methylphenyl)-2-thiocyanato-1,3-thiazole with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.
科学的研究の応用
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been found to have potential applications in medicine. It has been studied for its anticancer, antifungal, and antibacterial properties. In one study, it was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, it showed antifungal activity against Candida albicans and Aspergillus fumigatus. It has also been reported to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
特性
製品名 |
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
|---|---|
分子式 |
C18H18N4O2S2 |
分子量 |
386.5 g/mol |
IUPAC名 |
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H18N4O2S2/c1-3-13-8-15(23)21-17(19-13)26-10-16(24)22-18-20-14(9-25-18)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,19,21,23)(H,20,22,24) |
InChIキー |
BGXCXZKGNIHVTM-UHFFFAOYSA-N |
異性体SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C |
SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C |
正規SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)


![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)



![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)
![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)

![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)